

Potential artifacts in electrophysiology with Prax-562

Author: BenchChem Technical Support Team. Date: December 2025



Prax-562 Electrophysiology Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using **Prax-562** in electrophysiology experiments. The information is designed to help identify and resolve potential artifacts and differentiate them from the expected pharmacological effects of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **Prax-562**?

Prax-562 is a potent and selective inhibitor of the persistent sodium current (INa).[1][2][3][4][5] [6][7] It demonstrates significantly greater potency for the persistent INa over the peak INa, which is responsible for the upstroke of the action potential.[3][4][5][6] This selective inhibition of the persistent sodium current is intended to reduce neuronal hyperexcitability associated with conditions like epilepsy, with a lesser effect on normal neuronal firing.[3][6]

Q2: I've applied **Prax-562** and observe a reduction in neuronal firing frequency. Is this an artifact?

Troubleshooting & Optimization





A reduction in evoked action potential firing is an expected pharmacological effect of **Prax-562**. By inhibiting the persistent sodium current, **Prax-562** reduces neuronal intrinsic excitability.[3] [6] However, it is crucial to ensure that this observation is not a result of common electrophysiological issues.

Troubleshooting Steps:

- Monitor Seal Resistance: A deteriorating gigaohm seal can lead to a decrease in apparent cell excitability. Ensure your seal resistance remains stable (>1 GΩ) throughout the recording.
- Check Access Resistance (Rs): An increase in access resistance can filter the recorded signal and reduce the measured firing rate. Monitor Rs and terminate the experiment if it changes significantly.
- Cell Health: A decline in cell health during a long recording can also lead to reduced firing.
 Visually inspect the cell and monitor its resting membrane potential.

Q3: After applying **Prax-562**, the amplitude of my action potentials is only slightly reduced. Is this normal?

Yes, this is a key characteristic of **Prax-562**'s mechanism of action. Due to its preferential inhibition of the persistent INa over the peak INa, **Prax-562** is expected to have only a minor effect on the amplitude of action potentials, especially when compared to non-selective sodium channel blockers like carbamazepine.[3][4][5][6]

Q4: I'm observing a gradual "rundown" of my recorded currents after applying **Prax-562**. What could be the cause?

Current rundown is a common phenomenon in whole-cell patch-clamp recordings and can be multifactorial. It's important to distinguish between a potential pharmacological effect and an experimental artifact.

Potential Causes and Solutions:

 Intracellular Component Washout: The whole-cell configuration can lead to the dialysis of essential intracellular components (e.g., ATP, GTP).[8][9] Including these in your intracellular



solution can help mitigate rundown.

- Seal Instability: A slow decline in seal resistance can manifest as a gradual change in recorded currents.[8]
- Compound Stability: Ensure that your Prax-562 stock solution is properly prepared and stored, and that the final vehicle concentration in your recording solution is minimal (e.g., <0.1% DMSO).
- Pharmacological Effect: While not a documented characteristic of Prax-562, some compounds can induce rundown. To test for this, perform a washout experiment to see if the current recovers.

Q5: My recording has become very noisy after perfusing with **Prax-562**. How can I troubleshoot this?

Increased noise is unlikely to be a direct pharmacological effect of **Prax-562** and is more likely related to the perfusion system or other aspects of the electrophysiology setup.

Troubleshooting Noise:

- Grounding: Check for proper grounding of all equipment.[10][11][12] Ensure there are no
 ground loops, which can be a significant source of noise.[13]
- Electrical Interference: Identify and shield against sources of 50/60 Hz noise, such as lights, power supplies, and other nearby electronic equipment.[10][11][12] A Faraday cage is essential for minimizing this type of interference.[10]
- Perfusion System: Air bubbles or mechanical instability in the perfusion system can introduce noise. Ensure a smooth and continuous flow of the solution.
- Pipette and Holder: A dirty pipette holder or a poor seal between the pipette and the holder can be a source of noise.[11]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the potency and selectivity of **Prax-562** from preclinical studies.



Parameter	Value	Cell Type/Condition	Reference
Persistent INa Inhibition (IC50)	141 nM	hNaV1.6 (ATX-II evoked)	[3][4][5]
75 nM	hNaV1.6-N1768D	[3][4][5]	
Peak INa Tonic Block Preference	60x preference for persistent INa	hNaV1.6	[3][4][5]
Use-Dependent Block Preference	31x preference over tonic block	hNaV1.6	[3][4][5]
Effect on Action Potential Amplitude	Minor reduction	Hippocampal CA1 pyramidal neurons	[3][5][6]

Experimental Protocols

Whole-Cell Patch-Clamp Recordings in Slices

This protocol provides a general framework for assessing the effect of **Prax-562** on neuronal excitability.

• Slice Preparation:

- Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing solution.
- Rapidly dissect the brain and prepare acute slices (e.g., 300 μm thick) of the desired region (e.g., hippocampus) using a vibratome in ice-cold, oxygenated slicing solution.
- Allow slices to recover in oxygenated artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 30 minutes, then maintain at room temperature.

Recording Setup:

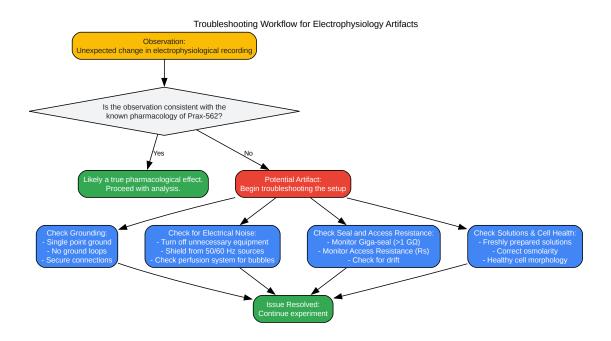
 Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant rate.



- Use borosilicate glass pipettes (3-6 $M\Omega$) filled with an appropriate intracellular solution (containing ATP and GTP to minimize rundown).
- \circ Establish a gigaohm seal (>1 G Ω) on a healthy neuron under visual guidance (e.g., DIC microscopy).
- Rupture the membrane to achieve the whole-cell configuration.
- Data Acquisition:
 - Record baseline neuronal activity (e.g., resting membrane potential, evoked action potentials in response to current injections) for a stable period.
 - Bath-apply **Prax-562** at the desired concentration and allow for equilibration.
 - Record the effects of **Prax-562** on the same parameters.
 - If possible, perform a washout with aCSF to assess the reversibility of the effects.

Visualizations

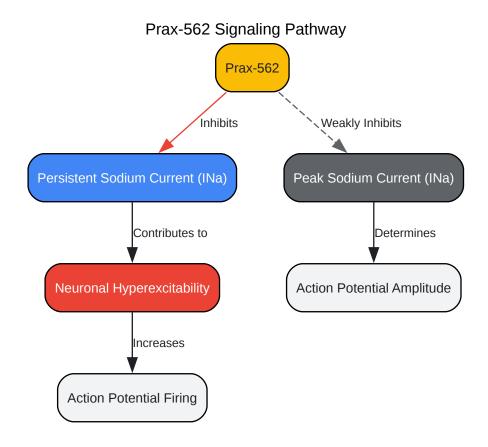




Click to download full resolution via product page

Caption: Troubleshooting workflow for identifying and resolving common electrophysiology artifacts.





Click to download full resolution via product page

Caption: Simplified signaling pathway illustrating the mechanism of action of Prax-562.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Praxis Precision Medicines Provides Update on Advancing Clinical Stage Portfolio Praxis Precision Medicines, Inc. [investors.praxismedicines.com]

Troubleshooting & Optimization





- 3. The novel persistent sodium current inhibitor PRAX-562 has potent anticonvulsant activity
 with improved protective index relative to standard of care sodium channel blockers PMC
 [pmc.ncbi.nlm.nih.gov]
- 4. PRAX-562--A-Novel-Sodium-Channel-Inhibitor-with-Greater-Potency-and-Selectivity-for-Persistent-Sodium-Current-Compared-to-Standard-of-Care [aesnet.org]
- 5. The novel persistent sodium current inhibitor PRAX-562 has potent anticonvulsant activity with improved protective index relative to standard of care sodium channel blockers PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PRAX-562-Is-a-Well-tolerated--Novel-Persistent-Sodium-Channel-Blocker-with-Broad-Anticonvulsant-Activity-in-Multiple-DEE-Mouse-Models [aesnet.org]
- 8. benchchem.com [benchchem.com]
- 9. Intracellular Dialysis Disrupts Zn2+ Dynamics and Enables Selective Detection of Zn2+ Influx in Brain Slice Preparations PMC [pmc.ncbi.nlm.nih.gov]
- 10. plexon.com [plexon.com]
- 11. scientifica.uk.com [scientifica.uk.com]
- 12. electrophysiology/source/troubleshooting.rst at master · campagnola/electrophysiology · GitHub [github.com]
- 13. blog.a-msystems.com [blog.a-msystems.com]
- To cite this document: BenchChem. [Potential artifacts in electrophysiology with Prax-562].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856333#potential-artifacts-in-electrophysiology-with-prax-562]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com